N-(2-chloro-4-fluorophenyl)furan-3-carboxamide
Description
N-(2-chloro-4-fluorophenyl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential biological activity.
Properties
Molecular Formula |
C11H7ClFNO2 |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)furan-3-carboxamide |
InChI |
InChI=1S/C11H7ClFNO2/c12-9-5-8(13)1-2-10(9)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |
InChI Key |
UYJKJPFLKDBLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)furan-3-carboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl-furan carboxamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, known for its antibacterial activity.
Furan-3-carboxylic acid derivatives: Compounds with similar furan ring structures, used in various chemical and biological applications.
Uniqueness
N-(2-chloro-4-fluorophenyl)furan-3-carboxamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and potential biological activity. This combination is not commonly found in other furan derivatives, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
